7-nitro-N-phenethyl-1H-indole-2-carboxamide
Overview
Description
7-nitro-N-phenethyl-1H-indole-2-carboxamide is a compound with the molecular formula C17H15N3O3 . It is a derivative of indole-2-carboxamides, which have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
Indole derivatives have been synthesized using various strategies. One such strategy involves the Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .Molecular Structure Analysis
The molecular structure of 7-nitro-N-phenethyl-1H-indole-2-carboxamide is based on the indole scaffold, which is a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives, including 7-nitro-N-phenethyl-1H-indole-2-carboxamide, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety forms hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .Scientific Research Applications
Allosteric Modulation of CB₁ Receptor
The compound N-phenylethyl-1H-indole-2-carboxamides, including 7-nitro-N-phenethyl-1H-indole-2-carboxamide, have been studied for their role as allosteric modulators of the CB₁ receptor. The presence of the carboxamide functionality is crucial for obtaining a stimulatory effect on this receptor. Specifically, modifications at certain positions of the molecule result in significant stimulatory activity (Piscitelli et al., 2012).
Potential in Cancer Imaging
The synthesis of derivatives of 7-nitro-N-phenethyl-1H-indole-2-carboxamide has been explored for potential use in positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. These compounds demonstrate promising properties in facilitating cancer detection and imaging (Ji‐Quan Wang et al., 2005).
Anticancer Properties
Novel indole derivatives, including those related to 7-nitro-N-phenethyl-1H-indole-2-carboxamide, have been synthesized and demonstrated significant antitumor activity. These compounds have shown effectiveness against various human cancer cell lines, indicating their potential as anticancer agents (Hassan et al., 2021).
Coordination Chemistry in Biocidal Applications
The coordination chemistry of derivatives of 7-nitro-N-phenethyl-1H-indole-2-carboxamide with palladium and platinum has been studied. These complexes exhibit fungicidal and bactericidal properties, indicating their potential use in developing new biocidal agents (Sharma et al., 2009).
Synthesis and Functionalization for Medicinal Chemistry
The synthesis and functionalization of derivatives of 7-nitro-N-phenethyl-1H-indole-2-carboxamide are critical in medicinal chemistry research. These synthetic approaches provide valuable intermediates for further elaboration in drug discovery (Grant et al., 2011).
Future Directions
The future directions for the study of 7-nitro-N-phenethyl-1H-indole-2-carboxamide and other indole derivatives include further investigation of their synthetic strategies, mechanisms of action, and potential applications in pharmacological compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
7-nitro-N-(2-phenylethyl)-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(18-10-9-12-5-2-1-3-6-12)14-11-13-7-4-8-15(20(22)23)16(13)19-14/h1-8,11,19H,9-10H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJRTJBOJFUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-nitro-N-phenethyl-1H-indole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.